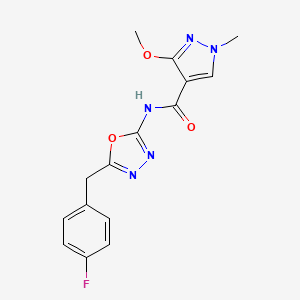

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-21-8-11(14(20-21)23-2)13(22)17-15-19-18-12(24-15)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSJLNAWMLKPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the fluorobenzyl group: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a fluorobenzyl halide.

Formation of the pyrazole ring: The resulting intermediate undergoes cyclization with a suitable hydrazine derivative to form the pyrazole ring.

Methoxylation and carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core Variations

Oxadiazole vs. Thiadiazole Derivatives

- Target Compound : The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity.

- Thiadiazole Analog : describes 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide , where the oxadiazole is replaced with 1,3,4-thiadiazole. Thiadiazoles exhibit enhanced π-stacking interactions but may reduce solubility due to sulfur’s lower electronegativity compared to oxygen .

Pyrazole vs. Pyrimidine Hybrids

Substituent Effects on Physicochemical Properties

Fluorinated Aromatic Groups

- 4-Fluorobenzyl Group: Present in the target compound and . Fluorination increases lipophilicity (logP) and bioavailability. For instance, compound 3d in (with a 4-fluorophenyl group) showed a higher melting point (181–183°C) compared to non-fluorinated analogs, suggesting improved crystallinity .

- Chloro vs. Fluoro Substituents : Chlorinated analogs (e.g., 3b in ) exhibit lower yields (68% vs. 71% for fluorinated 3d ) and reduced calculated nitrogen content (19.22% vs. 19.97% in 3d ) .

Methoxy vs. Amino Groups

- 3-Methoxy Substitution: The target compound’s methoxy group may enhance metabolic stability compared to amino-substituted analogs like 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (). Amino groups increase hydrogen-bond donor capacity but may reduce stability under oxidative conditions .

Functional Group Modifications

Carboxamide vs. Carbothioamide

- Carbothioamide Derivatives: describes pyrazole-1-carbothioamides with nitroaryl substituents.

Salt Forms

- Potassium Salt: The pyrimidinecarboxamide in is formulated as a monopotassium salt ([871038-72-1]), which improves aqueous solubility—critical for oral bioavailability. The target compound’s neutral form may require formulation optimization for pharmacokinetics .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Research Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows coupling strategies similar to (EDCI/HOBt-mediated amidation), but fluorinated intermediates may require specialized handling .

- Biological Relevance: Fluorinated pyrazole-oxadiazole hybrids are understudied compared to thiadiazole or pyrimidine analogs.

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : A five-membered heterocyclic structure known for various pharmacological properties.

- Pyrazole moiety : Contributes to the compound's potential activity against various biological targets.

- Fluorobenzyl group : May enhance lipophilicity and influence interaction with biological systems.

2.1 Antimicrobial Activity

Research on structurally similar compounds suggests that this compound may exhibit antimicrobial properties. The oxadiazole and pyrazole rings have been associated with activity against a range of pathogens, including bacteria and fungi. For example, derivatives of oxadiazoles have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria .

2.2 Antitumor Activity

The compound's potential as an antitumor agent is supported by studies indicating that oxadiazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity in vitro against human cancer cells such as HCT-116 and PC-3 .

2.3 Anti-inflammatory Properties

Some oxadiazole derivatives have shown promising anti-inflammatory activity in vivo. In studies where these compounds were tested in carrageenan-induced paw edema models, significant reductions in edema were observed, suggesting potential therapeutic applications in inflammatory diseases .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Key observations include:

- Electron-withdrawing groups : The presence of fluorine in the 4-position of the benzyl group enhances biological activity by increasing the electron deficiency of the aromatic system.

- Hydrophobic interactions : The methoxy group may improve solubility and membrane permeability, facilitating better interaction with biological targets.

4. Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Fluorobenzyl Group : This step often involves nucleophilic substitution reactions.

- Coupling with Pyrazole Derivative : Final coupling to form the complete structure is usually done under conditions that promote amide bond formation.

5. Case Studies and Research Findings

Several studies have investigated similar compounds with promising results:

These findings indicate that modifications to the oxadiazole and pyrazole frameworks can yield compounds with enhanced biological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 5-(4-fluorobenzyl)-1,3,4-oxadiazole-2-thiol with a pyrazole-carboxamide precursor in the presence of K₂CO₃ and DMF at room temperature . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) may enhance reaction efficiency for similar pyrazole derivatives .

- Critical Parameters : Solvent choice (e.g., DMF vs. acetonitrile), stoichiometry of RCH₂Cl (1.1 mmol per 1 mmol oxadiazole-thiol), and purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the 4-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., oxadiazole ring planarity, dihedral angles between fluorobenzyl and pyrazole moieties) .

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the oxadiazole with a thiadiazole) impact biological activity and pharmacokinetics?

- Case Study : Replacing the oxadiazole with a thiadiazole in analogs increases π-π stacking interactions with target proteins but may reduce solubility .

- Methodology :

- Molecular Docking : Compare binding affinities to targets (e.g., COX-2 or EGFR) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to assess logP, solubility, and CYP450 interactions .

Q. How can contradictory data on biological activity (e.g., conflicting IC₅₀ values across studies) be resolved?

- Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity.

- Resolution Strategies :

- Standardized Protocols : Use CLSI guidelines for cytotoxicity assays.

- Orthogonal Validation : Confirm activity via dual-luciferase reporter assays or SPR binding studies .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

- Approaches :

- Pharmacophore Modeling : Identify shared features with known ligands of unintended targets (e.g., hERG channel).

- Machine Learning : Train models on ChEMBL datasets to predict toxicity profiles .

- Validation : Compare computational predictions with experimental data from kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can the metabolic stability of this compound be improved without compromising potency?

- Strategies :

- Isotere Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism .

- Prodrug Design : Introduce ester prodrug moieties to enhance solubility and delay hepatic clearance .

- Experimental Validation : Use liver microsome assays (human/rat) to measure half-life and metabolite identification via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.